
N-(3-methylphenyl)oxan-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a compound with a similar structure .Molecular Structure Analysis
The molecular structure of “N-(3-methylphenyl)oxan-4-amine” can be inferred from its IUPAC name. It consists of an oxan-4-amine group attached to a 3-methylphenyl group .Applications De Recherche Scientifique
Synthesis and Functionalization
- Expedient Synthesis Using Cobalt Oxide Nanoparticles : N-Methyl- and N-alkylamines, including N-(3-methylphenyl)oxan-4-amine, are synthesized using cobalt oxide nanoparticles. This method is cost-effective and convenient for producing various amines and amino acid derivatives, including existing drug molecules (Senthamarai et al., 2018).
Anticancer Applications
- Derivatives in Anticancer Research : Derivatives of N-(3-methylphenyl)oxan-4-amine have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, showing good to moderate activity (Yakantham et al., 2019).
Catalytic Applications
- Catalysis in Reductive Aminations : In the context of reductive aminations, N-(3-methylphenyl)oxan-4-amine and its derivatives play a significant role. The use of palladium complexes for the catalytic amination of aryl halides and triflates is a notable example, offering an efficient method for synthesizing various amines (Wolfe et al., 2000).
Environmental and Material Science
- Applications in Environmental and Material Science : The role of N-(3-methylphenyl)oxan-4-amine in environmental and material science is highlighted through its involvement in reactions like the formation of secondary organic aerosol from primary aliphatic amines and the preparation of affinity chromic polythiophenes (Malloy et al., 2008); (Bernier et al., 2002).
Biomolecular Synthesis
- Role in Biomolecular Synthesis : This compound is also significant in the synthesis of biologically active molecules. For example, it is involved in the synthesis of N-tert-butanesulfinyl imines, which are intermediates for the asymmetric synthesis of amines, a crucial process in biomolecular synthesis (Ellman et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
N-(3-methylphenyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h2-4,9,11,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCGODQDMMAJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)oxan-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)

![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
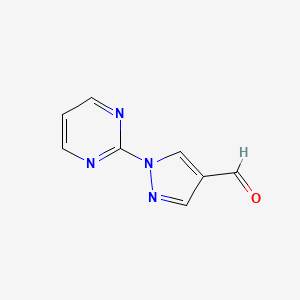


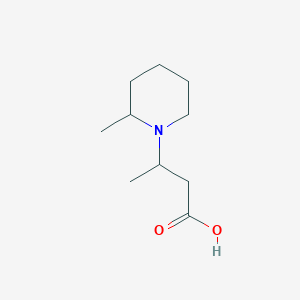
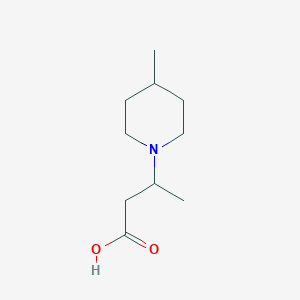
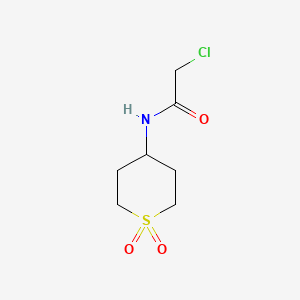
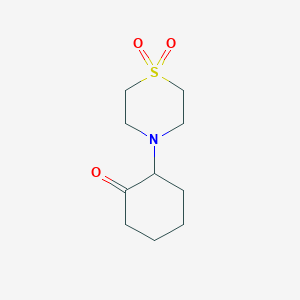
![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)
